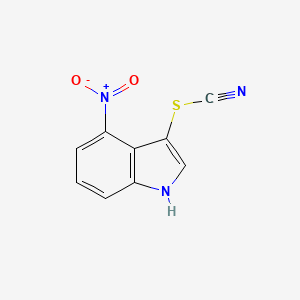
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole (CPMPO) is an organic compound belonging to the class of oxadiazoles. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom in its ring structure. CPMPO is a versatile compound which has been widely studied for its various applications in scientific research. It has been used to synthesize a variety of compounds, as a catalyst for various reactions, and as a reagent for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been used for a variety of scientific research applications. It has been used as a catalyst for various reactions, such as the synthesis of 1,2,4-triazoles and 1,3,5-triazines. It has also been used as a reagent for various biochemical and physiological studies. For example, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on the body. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on cancer cells.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole reacts with the active site of enzymes, which then triggers a cascade of biochemical reactions that lead to the desired effect. 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is also believed to be able to interact with other molecules, such as proteins and nucleic acids, which may further influence the biochemical reactions that take place.
Biochemical and Physiological Effects
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic effects, as well as to have anti-tumor effects. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have antioxidant and anti-oxidant properties, as well as to have anti-bacterial and anti-viral properties. Finally, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has been shown to have anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the main advantages is that it is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is relatively easy to synthesize and can be used in a variety of reactions. However, one of the main limitations of 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole is that it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further explore its potential as a catalyst for various reactions. In addition, further research could be conducted to explore its potential as a reagent for various biochemical and physiological studies. Finally, further research could be conducted to explore its potential as an anti-tumor agent or as an anti-inflammatory agent.
Propiedades
IUPAC Name |
5-cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-2-4-9(5-3-8)11-13-12(15-14-11)10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMFVCLWJGZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




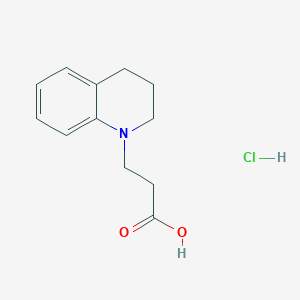

![2-[4-(hydroxymethyl)phenyl]propanoic Acid](/img/structure/B3163510.png)


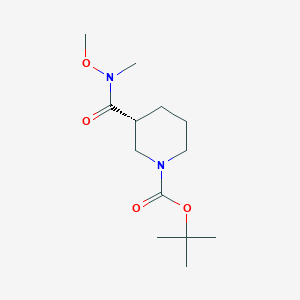
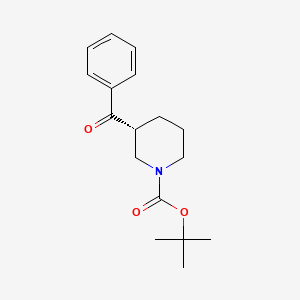
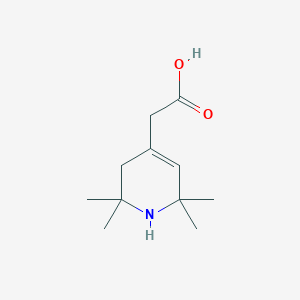
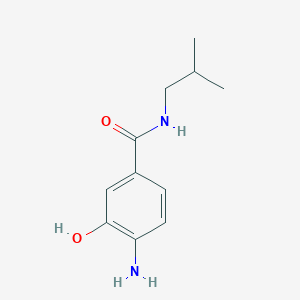

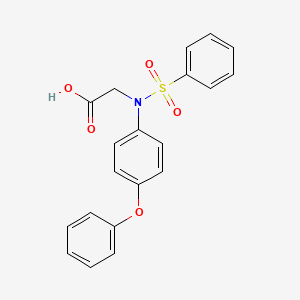
![Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3163585.png)
